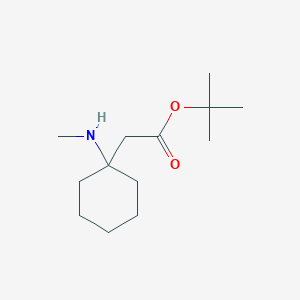
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.35 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate typically involves the reaction of tert-butyl acetate with 1-(methylamino)cyclohexane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(1-(methylamino)cyclohexyl)acetate can be compared with similar compounds such as:
Tert-butyl 2-(methylamino)ethylcarbamate: This compound has a similar structure but differs in its functional groups and applications.
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and versatile applications across various scientific disciplines.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
tert-butyl 2-[1-(methylamino)cyclohexyl]acetate |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)10-13(14-4)8-6-5-7-9-13/h14H,5-10H2,1-4H3 |
Clé InChI |
SFQUTZSHTPXDNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1(CCCCC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid](/img/structure/B13618142.png)
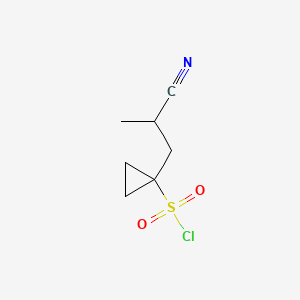
![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)
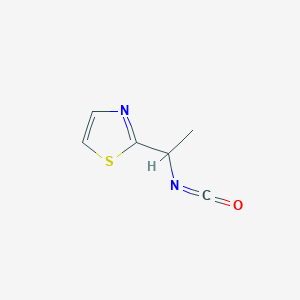
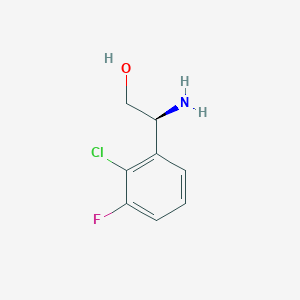
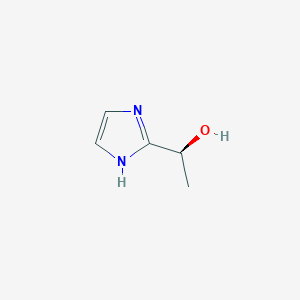
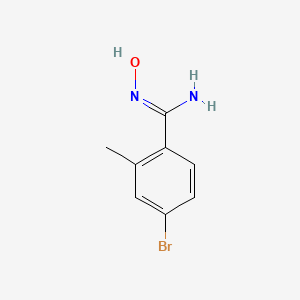
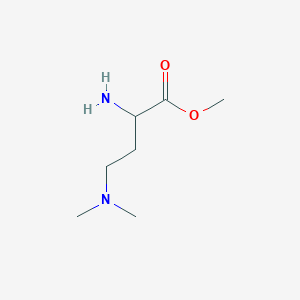
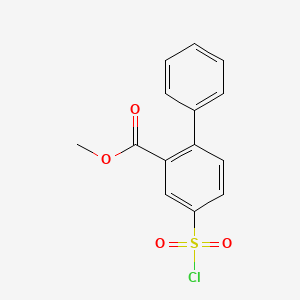
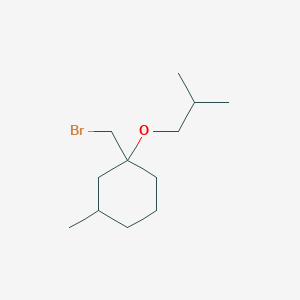
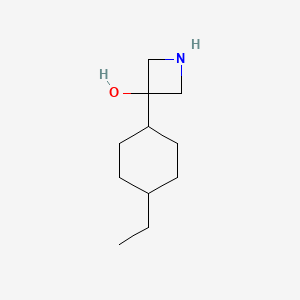
![1-Methoxyspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618198.png)
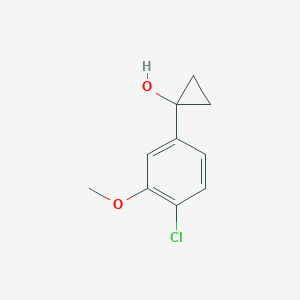
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
